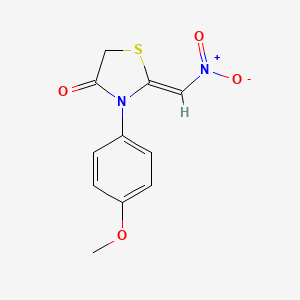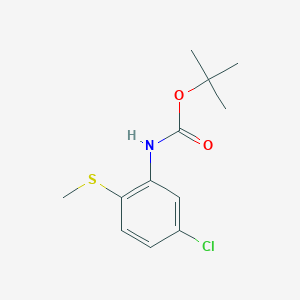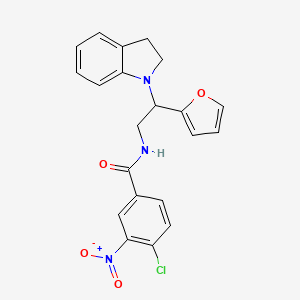
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
描述
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a thioxo group and a nitrile group
作用机制
Target of Action
The primary target of the compound 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiretroviral therapy .
Mode of Action
This compound interacts with its target by exhibiting affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction disrupts the normal function of the protein, thereby inhibiting the replication cycle of the HIV-1 virus .
Biochemical Pathways
The compound this compound affects the HIV-1 replication pathway. By binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, it disrupts the normal function of the protein, which is essential for the replication of the HIV-1 virus . The downstream effects of this disruption include the inhibition of viral replication, leading to a decrease in viral load .
Pharmacokinetics
The compound is known to have suitable admet parameters , suggesting that it has good absorption, distribution, metabolism, excretion, and toxicity profiles. These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of the normal function of the HIV-1 p7 nucleocapsid protein . This disruption inhibits the replication cycle of the HIV-1 virus, leading to a decrease in viral load . This can result in the control of the progression of HIV-1 infection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method is the Guareschi-Thorpe reaction, which involves the condensation of cyanothioacetamide with benzaldehyde and acetone under basic conditions . The reaction is usually carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .
化学反应分析
Types of Reactions
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the nitrile group.
科学研究应用
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
相似化合物的比较
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Butyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile:
Uniqueness
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its potential interactions with biological targets and may improve its efficacy in various applications .
属性
IUPAC Name |
5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-13(8-12-6-4-3-5-7-12)11(2)17-15(18)14(10)9-16/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGHVLAZSQXTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=C1CC2=CC=CC=C2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327481 | |
| Record name | 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128917-85-1 | |
| Record name | 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2609055.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2609058.png)



![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)

![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2609072.png)

